molecular formula C10H10O4 B11903001 Ethyl benzo[d][1,3]dioxole-4-carboxylate CAS No. 23158-06-7

Ethyl benzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B11903001
CAS No.: 23158-06-7
M. Wt: 194.18 g/mol
InChI Key: TYQKHCZKVCIXAJ-UHFFFAOYSA-N
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Description

Ethyl benzo[d][1,3]dioxole-4-carboxylate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a 1,3-dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl benzo[d][1,3]dioxole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of benzo[d][1,3]dioxole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl benzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl benzo[d][1,3]dioxole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-12-10(11)7-4-3-5-8-9(7)14-6-13-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQKHCZKVCIXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622304
Record name Ethyl 2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23158-06-7
Record name Ethyl 2H-1,3-benzodioxole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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